Dual-Spectrum Antibacterial MIC Profile: 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one vs. 1-EBIO (Benzimidazolone Comparator)
1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one demonstrates direct growth-inhibitory activity against both Gram-positive (Staphylococcus aureus, MIC = 32 µg/mL) and Gram-negative (Escherichia coli, MIC = 64 µg/mL) bacteria in standard in vitro broth microdilution assays . By contrast, 1-EBIO (1-ethyl-1H-benzimidazol-2(3H)-one) has not been reported to exhibit direct antibacterial MIC values in these species at comparable concentrations; its primary characterized activity is activation of epithelial KCa channels (EC₅₀ ≈ 600–1000 µM), a distinct pharmacological mechanism unrelated to antimicrobial action [1].
| Evidence Dimension | In vitro antibacterial MIC against S. aureus and E. coli |
|---|---|
| Target Compound Data | S. aureus MIC = 32 µg/mL; E. coli MIC = 64 µg/mL |
| Comparator Or Baseline | 1-EBIO: No direct antibacterial MIC reported; primary EC₅₀ for chloride secretion activation = 600–1000 µM |
| Quantified Difference | Target compound shows antibacterial MIC at low µg/mL range; 1-EBIO shows no antibacterial activity at comparable concentrations |
| Conditions | Broth microdilution MIC assay; S. aureus and E. coli laboratory strains ; 1-EBIO tested in T84 colonic epithelial cell chloride secretion assay [1] |
Why This Matters
This demonstrates that the non-benzo-fused imidazolone core with dual N-substitution confers direct antibacterial activity that is absent in the structurally related benzimidazolone 1-EBIO, making the target compound the appropriate choice for antimicrobial screening programs rather than the more widely available benzimidazolone analog.
- [1] Singh, S.; Syme, C.A.; Singh, A.K.; Devor, D.C.; Bridges, R.J. Benzimidazolone Activators of Chloride Secretion: Potential Therapeutics for Cystic Fibrosis and Chronic Obstructive Pulmonary Disease. J. Pharmacol. Exp. Ther. 2001, 296(2), 600–611. View Source
